5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid
CAS No.:
Cat. No.: VC16576802
Molecular Formula: C21H21NO4
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21NO4 |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid |
| Standard InChI | InChI=1S/C21H21NO4/c1-26-16-11-9-15(10-12-16)21(25)18-14-22(13-5-4-8-20(23)24)19-7-3-2-6-17(18)19/h2-3,6-7,9-12,14H,4-5,8,13H2,1H3,(H,23,24)/i2D,3D,6D,7D,14D |
| Standard InChI Key | CJXFWFGLGOBGBR-RYNKYBBCSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCC(=O)O)[2H])C(=O)C3=CC=C(C=C3)OC)[2H])[2H] |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O |
Introduction
5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid is a complex organic compound that combines the structural features of indole and pentanoic acid. It is notable for its isotopic labeling with deuterium, which enhances its stability and alters its physical properties compared to non-deuterated analogs. This compound is primarily used in research applications, particularly in medicinal chemistry and pharmacology.
Structural Features
The compound's molecular structure includes a pentanoic acid backbone linked to an indole moiety, which is further substituted with a 4-methoxybenzoyl group. The presence of deuterium atoms in the pentadeuterio substituent is crucial for its enhanced stability and altered physical properties.
| Structural Component | Description |
|---|---|
| Indole Moiety | Core structure with a pentadeuterio substitution |
| 4-Methoxybenzoyl Group | Attached to the indole ring, contributing to its reactivity |
| Pentanoic Acid Backbone | Provides a carboxylic acid functional group |
Synthesis
The synthesis of 5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid typically involves multi-step organic synthesis techniques. These methods often require the coupling of indole derivatives with fatty acids or their derivatives. The specific synthesis pathway may not be widely documented but can be inferred from related synthetic pathways used for similar compounds. The use of deuterated reagents significantly increases costs but is essential for studies involving nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactivity
The compound exhibits chemical reactivity typical of both carboxylic acids and indoles. The carboxylic acid group can undergo reactions such as esterification and amidation. The indole ring can participate in electrophilic aromatic substitution reactions, allowing for further derivatization. Additionally, the methoxy group can be involved in methylation or demethylation reactions under specific conditions.
| Reaction Type | Description |
|---|---|
| Esterification | Conversion of the carboxylic acid group to an ester |
| Amidation | Conversion of the carboxylic acid group to an amide |
| Electrophilic Aromatic Substitution | Modification of the indole ring |
| Methylation/Demethylation | Modification of the methoxy group |
Applications and Research Findings
5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid has potential applications in pharmaceuticals and biochemistry due to its unique interactions within biological systems. Research suggests that such modifications can lead to enhanced bioavailability and reduced toxicity compared to non-deuterated analogs.
| Application Area | Potential Benefits |
|---|---|
| Pharmaceuticals | Enhanced bioavailability and reduced toxicity |
| Biochemistry | Unique interactions within biological systems |
Characterization Methods
Characterization of this compound typically involves experimental methods such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
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